molecular formula C7H4BrClF3NO B1461140 3-Bromo-4-chloro-5-(trifluoromethoxy)aniline CAS No. 1807029-02-2

3-Bromo-4-chloro-5-(trifluoromethoxy)aniline

Cat. No.: B1461140
CAS No.: 1807029-02-2
M. Wt: 290.46 g/mol
InChI Key: SDSLQBDCPAVTGF-UHFFFAOYSA-N
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Description

3-Bromo-4-chloro-5-(trifluoromethoxy)aniline: is an aromatic amine compound characterized by the presence of bromine, chlorine, and trifluoromethoxy substituents on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-chloro-5-(trifluoromethoxy)aniline typically involves multi-step organic reactions. One common method includes the halogenation of aniline derivatives followed by the introduction of the trifluoromethoxy group. For instance, starting from 4-chloroaniline, bromination can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions. The trifluoromethoxy group can be introduced using trifluoromethoxy iodide or other suitable reagents.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of halogen atoms. Common reagents include sodium hydroxide or potassium tert-butoxide.

    Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives or reduced to form corresponding amines.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of palladium catalysts to form biaryl compounds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide, potassium tert-butoxide, solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Coupling Reactions: Palladium catalysts, boronic acids, bases like potassium carbonate.

Major Products:

    Substitution Products: Various substituted anilines.

    Oxidation Products: Nitro derivatives.

    Reduction Products: Amines.

    Coupling Products: Biaryl compounds.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Acts as a ligand in catalytic reactions.

Biology and Medicine:

    Pharmaceuticals: Potential use in the development of drugs due to its unique substituents which can influence biological activity.

    Biological Studies: Used in studies to understand the interaction of halogenated compounds with biological systems.

Industry:

    Agrochemicals: Potential use in the development of pesticides and herbicides.

    Materials Science: Used in the synthesis of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-Bromo-4-chloro-5-(trifluoromethoxy)aniline depends on its application. In pharmaceuticals, it may interact with specific molecular targets such as enzymes or receptors, influencing biological pathways. The presence of halogen atoms and the trifluoromethoxy group can enhance its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

    3-Bromo-4-chloroaniline: Lacks the trifluoromethoxy group, which may result in different chemical and biological properties.

    4-Chloro-3-(trifluoromethoxy)aniline: Lacks the bromine atom, affecting its reactivity and applications.

    3,5-Dibromo-4-(trifluoromethoxy)aniline:

Uniqueness: The combination of bromine, chlorine, and trifluoromethoxy substituents in 3-Bromo-4-chloro-5-(trifluoromethoxy)aniline makes it unique. This specific arrangement of substituents can result in distinct chemical reactivity and biological activity, making it valuable for various applications in research and industry.

Properties

IUPAC Name

3-bromo-4-chloro-5-(trifluoromethoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrClF3NO/c8-4-1-3(13)2-5(6(4)9)14-7(10,11)12/h1-2H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDSLQBDCPAVTGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1OC(F)(F)F)Cl)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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